2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Structural Analysis
Research in synthesis and structural analysis focuses on the development of new compounds and the determination of their molecular and crystal structures. For instance, studies on the synthesis of pyrrolidine derivatives and their structural determination through methods such as X-ray diffraction provide insights into the molecular arrangements and potential reactivity of such compounds (Percino et al., 2006). This area of research is crucial for understanding the properties of new materials and for designing compounds with desired functionalities.
Materials Science and Electrooptic Applications
In materials science, pyrrolidine and its derivatives are explored for their potential in creating advanced materials with specific optical and electrooptic properties. For example, the design of dibranched chromophores based on pyrrolidine structures for covalent self-assembly and their impact on thin-film microstructure and nonlinear optical response is a significant area of investigation (Facchetti et al., 2006). These studies are fundamental for developing new technologies in the field of optoelectronics and photonics.
Catalysis and Organic Synthesis
The applications in catalysis and organic synthesis involve the use of pyrrolidine derivatives as intermediates or catalysts in the synthesis of complex organic molecules. Research in this area aims to develop efficient synthetic pathways for producing valuable chemical products. For example, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate from chlorinated pyrrolidin-2-ones highlights the role of pyrrolidine derivatives in facilitating specific chemical transformations (Dawadi & Lugtenburg, 2011).
properties
IUPAC Name |
2-chloro-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO2/c8-2-6(13)11-4-7(9,10)1-5(11)3-12/h5,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQHOEGTTDHXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CCl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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